molecular formula C19H33NO3 B13422009 4'-Deoctyl 4'-(1-Hydroxyoctyl) Fingolimod

4'-Deoctyl 4'-(1-Hydroxyoctyl) Fingolimod

Cat. No.: B13422009
M. Wt: 323.5 g/mol
InChI Key: FPRPJRRMSPRIRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Deoctyl 4’-(1-Hydroxyoctyl) Fingolimod is a derivative of Fingolimod, a sphingosine-1-phosphate receptor modulator. Fingolimod is primarily used in the treatment of multiple sclerosis, an autoimmune condition affecting the central nervous system. The compound 4’-Deoctyl 4’-(1-Hydroxyoctyl) Fingolimod is known for its role in modulating immune responses by inhibiting lymphocyte emigration from lymphoid organs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Deoctyl 4’-(1-Hydroxyoctyl) Fingolimod involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of 4’-Deoctyl 4’-(1-Hydroxyoctyl) Fingolimod follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving automated systems for reaction monitoring and control .

Chemical Reactions Analysis

Types of Reactions

4’-Deoctyl 4’-(1-Hydroxyoctyl) Fingolimod undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4'-Deoctyl 4'-(1-Hydroxyoctyl) Fingolimod is a synthetic compound related to Fingolimod, a sphingosine-1-phosphate receptor modulator. It is characterized by octyl groups that enhance its lipophilicity and bioactivity.

Applications in Pharmacology

The primary application of this compound lies in pharmacology, specifically in the treatment of multiple sclerosis, by acting as a sphingosine-1-phosphate receptor modulator to manage autoimmune responses .

Multiple Sclerosis Treatment

  • Fingolimod, closely related to this compound, is used to treat multiple sclerosis by modulating immune responses. It sequesters lymphocytes in lymph nodes, reducing their migration into the central nervous system and mitigating autoimmune processes .
  • This compound exhibits biological activity as a sphingosine-1-phosphate receptor modulator. The active form of Fingolimod phosphate interacts with S1P1, S1P3, S1P4, and S1P5 receptor subtypes, producing immunosuppressive effects, diminished lymphocyte circulation, and reduced neuroinflammation.

Potential Applications

Ongoing research indicates potential applications in managing inflammatory conditions and possibly cancer therapy due to its immunomodulatory properties. It may also have applications in managing conditions like COVID-19 because of its anti-inflammatory properties.

Comparison with Other Compounds

This compound has structural modifications that enhance its lipophilicity and biological activity compared to other sphingosine analogs, while maintaining efficacy against autoimmune conditions.

Compound NameStructure/FunctionalityUnique Features
FingolimodSphingosine-1-phosphate receptor modulatorFirst-in-class; approved for multiple sclerosis treatment
MyriocinNatural product from Isaria sinclairiiPrecursor with strong immunosuppressive activity but toxic
OzanimodSphingosine-1-phosphate receptor modulatorMore selective for S1P receptors; used for ulcerative colitis
SiponimodSphingosine-1-phosphate receptor modulatorApproved for secondary progressive multiple sclerosis
AmiselimodNovel Sphingosine-1-phosphate receptor modulatorUnder investigation; potential for broader immunomodulation

Mechanism of Action

The mechanism of action of 4’-Deoctyl 4’-(1-Hydroxyoctyl) Fingolimod involves binding to sphingosine-1-phosphate receptors on lymphocytes. This binding prevents lymphocytes from leaving lymph nodes, thereby reducing their presence in the bloodstream and limiting immune responses. The compound specifically targets receptors 1, 3, 4, and 5, modulating various immune pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Deoctyl 4’-(1-Hydroxyoctyl) Fingolimod is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can potentially enhance its efficacy and reduce side effects compared to other similar compounds .

Biological Activity

4'-Deoctyl 4'-(1-Hydroxyoctyl) Fingolimod, a derivative of fingolimod (FTY720), is a compound with notable biological activity primarily as a sphingosine-1-phosphate (S1P) receptor modulator. This article explores its biological activity, focusing on its mechanisms, effects in various studies, and potential therapeutic applications.

Biological Activity Overview

Fingolimod and its derivatives act by modulating S1P receptors, which play crucial roles in immune system regulation and cell signaling. The specific activity of 4'-Decoctyl 4'-(1-Hydroxyoctyl) Fingolimod includes:

  • S1P Receptor Agonism : The compound primarily functions as an agonist for S1P receptors S1P(1), S1P(3), S1P(4), and S1P(5) . This action is significant in mediating immunosuppressive effects, particularly in multiple sclerosis treatment.
  • Neuroprotective Effects : Research indicates that fingolimod derivatives can reduce infarct size and brain edema in models of cerebral ischemia, suggesting neuroprotective properties .

The mechanism by which 4'-Decoctyl 4'-(1-Hydroxyoctyl) Fingolimod exerts its effects involves:

  • Phosphorylation : The compound is phosphorylated by sphingosine kinase 2 in vivo, leading to the activation of S1P receptors .
  • Immune Cell Trafficking : By modulating the S1P signaling pathway, the compound influences lymphocyte egress from lymphoid organs, thus reducing peripheral immune responses .

Case Studies and Experimental Data

A meta-analysis of various studies has demonstrated the efficacy of fingolimod derivatives in reducing infarct size and brain water content in animal models. Key findings include:

Treatment GroupReduction in Infarct Size (std diff mean)Reduction in Brain Water Content (std diff mean)
Fingolimod-18.34-8.00
Statins-27.61-5.00
Angiotensin-15.80-4.29

These results indicate that fingolimod derivatives significantly outperform many other treatments in both infarct size reduction and brain edema management .

Pharmacokinetics and Efficacy

The pharmacokinetics of 4'-Decoctyl 4'-(1-Hydroxyoctyl) Fingolimod suggest favorable absorption characteristics due to its structural modifications compared to traditional fingolimod. These modifications enhance solubility and bioavailability, making it a promising candidate for further clinical development .

Properties

Molecular Formula

C19H33NO3

Molecular Weight

323.5 g/mol

IUPAC Name

2-amino-2-[2-[4-(1-hydroxyoctyl)phenyl]ethyl]propane-1,3-diol

InChI

InChI=1S/C19H33NO3/c1-2-3-4-5-6-7-18(23)17-10-8-16(9-11-17)12-13-19(20,14-21)15-22/h8-11,18,21-23H,2-7,12-15,20H2,1H3

InChI Key

FPRPJRRMSPRIRR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C1=CC=C(C=C1)CCC(CO)(CO)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.